1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound features a pyrimidine ring substituted with dimethylamino groups and a phenyl ring with a trifluoromethyl group, connected via a urea linkage
Preparation Methods
The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of Dimethylamino Groups: Dimethylamine can be introduced via nucleophilic substitution reactions.
Synthesis of the Phenyl Urea Derivative: The phenyl ring with a trifluoromethyl group can be synthesized separately and then coupled with the pyrimidine derivative through a urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can be compared with similar compounds such as:
1-(2,4-Diaminopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the dimethylamino groups, which may affect its reactivity and applications.
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may influence its chemical properties and interactions.
The presence of both dimethylamino and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c1-24(2)13-12(9-20-14(23-13)25(3)4)22-15(26)21-11-7-5-6-10(8-11)16(17,18)19/h5-9H,1-4H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCUOIKNECEAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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